5-Methyl-2-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Methyl-2-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring linked to a pyrimidine moiety and a phenyl group with a methylsulfanyl substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives.
Introduction of the Phenyl Group: The phenyl group with a methylsulfanyl substituent is attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone: Lacks the methylsulfanyl group.
[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-chlorophenyl)methanone: Contains a chlorine substituent instead of a methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 5-Methyl-2-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine imparts unique chemical properties, such as increased lipophilicity and potential for specific biochemical interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-11-19-18(20-12-13)23-15-7-9-21(10-8-15)17(22)14-3-5-16(24-2)6-4-14/h3-6,11-12,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYZBXALWQKKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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